RAR|A antagonist 1
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Overview
Description
RAR|A antagonist 1 is a selective retinoic acid receptor alpha (RARα) antagonist. Retinoic acid receptors are nuclear receptors that play a crucial role in regulating gene expression, cell differentiation, and proliferation.
Preparation Methods
The synthesis of RAR|A antagonist 1 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of reagents like lithium diisopropylamide (LDA) and palladium catalysts . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
RAR|A antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
RAR|A antagonist 1 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the role of retinoic acid receptors in gene regulation and cell differentiation. In biology, it has been investigated for its effects on spermatogenesis and its potential as a male contraceptive agent . In medicine, this compound has shown promise in the treatment of cancers, particularly prostate cancer, by inhibiting the growth of cancer cells and inducing apoptosis . Additionally, it has been explored for its potential in treating neurodegenerative diseases by modulating synaptic plasticity and reducing neuropathic pain .
Mechanism of Action
RAR|A antagonist 1 exerts its effects by binding to the retinoic acid receptor alpha (RARα) and inhibiting its activity. This prevents the receptor from activating gene transcription, leading to changes in cell differentiation and proliferation. The molecular targets of this compound include genes involved in cell cycle regulation, apoptosis, and differentiation . The pathways affected by this compound are crucial for maintaining normal cellular functions and preventing the uncontrolled growth of cancer cells .
Comparison with Similar Compounds
RAR|A antagonist 1 is unique in its selectivity for the retinoic acid receptor alpha (RARα). Similar compounds include other retinoic acid receptor antagonists such as AGN194310 and AGN194431, which also target RARs but may have different selectivity profiles and potencies . Compared to these compounds, this compound has shown higher selectivity and potency in inhibiting RARα, making it a valuable tool for studying the specific functions of this receptor .
Properties
Molecular Formula |
C26H23NO4 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-[[2,2-dimethyl-4-(4-methylphenyl)chromene-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C26H23NO4/c1-16-4-6-17(7-5-16)22-15-26(2,3)31-23-13-10-19(14-21(22)23)24(28)27-20-11-8-18(9-12-20)25(29)30/h4-15H,1-3H3,(H,27,28)(H,29,30) |
InChI Key |
KFOYZMZJCMAUGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C(=O)NC4=CC=C(C=C4)C(=O)O)(C)C |
Origin of Product |
United States |
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